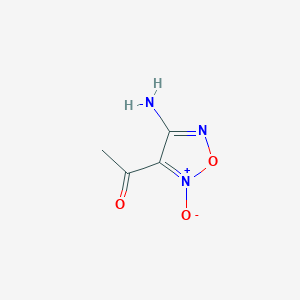
5-Acetyl-2,3-dihydro-1,4-thiazine
Overview
Description
5-Acetyl-2,3-dihydro-1,4-thiazine (5-AT) is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is synthesized from acetic acid and thiourea. 5-AT has several important biochemical and physiological effects that make it a valuable tool for research in a variety of fields.
Scientific Research Applications
Flavor Chemistry :
- Engel and Schieberle (2018) explored the formation of 5-Acetyl-2,3-dihydro-1,4-thiazine in Maillard-type reactions, finding significant influence from water content during cooking conditions (Engel & Schieberle, 2018).
- Kimpe and Rocchetti (1998) developed new synthetic pathways for this compound, highlighting its intense roasty, popcorn-like odorant properties (Kimpe & Rocchetti, 1998).
- Hofmann, Haessner, and Schieberle (1995) identified this compound as a novel intense popcorn-like odorant in the reaction of cysteine and ribose, with sensory studies confirming its strong aroma (Hofmann et al., 1995).
Organic Synthesis :
- Florio, Leng, and Stirling (1982) prepared derivatives of 4H-2,3-dihydrobenzo-1,4-thiazine, including reactions relevant to this compound (Florio et al., 1982).
Potential Medical Applications :
- Skiles et al. (1986) explored 1,4-thiazine-2,5-diones, structurally related to this compound, for their potential as angiotensin-converting enzyme inhibitors with antihypertensive activity (Skiles et al., 1986).
Other Applications :
- Ferreira et al. (2013) synthesized 1,3-thiazine-2,4-diones, related to this compound, investigating their potential as antitumor agents against human cancer cell lines (Ferreira et al., 2013).
Mechanism of Action
- The formation pathways of 5-Acetyl-2,3-dihydro-1,4-thiazine remain poorly understood. It is a major aroma-active compound formed during Maillard-type reactions of fructose with cysteamine .
- Under dry heating conditions, it is labeled with the 2-13C of fructose, while under cooking conditions, it is mostly unlabelled and likely formed from erythrulose .
Mode of Action
properties
IUPAC Name |
1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKAAVPUSXIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936955 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Brown crystals; Nutty, cooked, brown and roasted aroma | |
| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
259.00 to 319.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in methylene chloride, Slightly soluble (in ethanol) | |
| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
164524-93-0 | |
| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164524-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164524930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ACETYL-2,3-DIHYDRO-1,4-THIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K5FIS2LA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 - 172 °C | |
| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Acetyl-2,3-dihydro-1,4-thiazine in food chemistry?
A1: this compound is a significant flavor compound found in cooked foods. It is formed through Maillard reactions, specifically between cysteine and sugars like ribose or glucose []. Its intense roasty, popcorn-like aroma makes it a key contributor to the overall flavor profile of various foods [, ].
Q2: How potent is the aroma of this compound compared to other roasty odorants?
A2: this compound possesses an extremely low odor threshold of 0.06 ng/L of air []. This places its potency in the same league as other well-known roasty odorants like 2-acetyl-1-pyrroline and 2-acetyl-2-thiazoline [], highlighting its importance in even small quantities.
Q3: Can this compound form inclusion complexes?
A4: Research has shown that this compound can form stable inclusion compounds with β-cyclodextrin []. This interaction has been investigated using techniques like Fast Atom Bombardment (FAB) mass spectrometry and Collision-activated decomposition (CAD) experiments to understand the nature of these complexes [].
Q4: What are the key starting materials and reactions involved in the synthesis of this compound?
A5: Two novel synthetic routes utilize 1-bromo-3,3-dimethoxy-2-butanone and N-protected 2-mercaptoethylamine as key starting materials []. These routes involve nucleophilic substitution, cyclization, and hydrolysis reactions to achieve the desired this compound compound [].
Q5: Beyond its aroma properties, are there other areas of research focusing on this compound?
A6: While its aroma is a primary focus, research also explores the formation mechanisms of this compound and related compounds like 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine in model systems using cysteamine and 2,3-butanedione []. Understanding these pathways provides insights into the Maillard reaction and its impact on food chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)








![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)

